molecular formula C10H8BrNO B8567966 4-Bromo-2-cyclopropoxybenzonitrile

4-Bromo-2-cyclopropoxybenzonitrile

Cat. No.: B8567966
M. Wt: 238.08 g/mol
InChI Key: CXZJMWSQQASXJB-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxybenzonitrile is a brominated aromatic compound featuring a nitrile group (-CN) at the benzonitrile core, a bromine atom at the para position, and a cyclopropoxy substituent (-O-C₃H₅) at the ortho position. The cyclopropoxy group introduces steric and electronic effects distinct from simpler substituents (e.g., methoxy or chloro), influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H8BrNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4H2

InChI Key

CXZJMWSQQASXJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Bromo-2-cyclopropoxybenzonitrile with key analogs based on substituents, physicochemical properties, and applications.

Compound Name Molecular Formula MW Substituents mp (°C) bp (°C) Key Applications References
This compound C₁₀H₈BrNO* ~238.1* Br (4), -O-cyclopropane (2), -CN N/A N/A Hypothetical: Drug intermediates N/A
4-Bromo-2-chlorobenzonitrile C₇H₃BrClN 216.46 Br (4), Cl (2), -CN 67–68 142–143 Organic synthesis
4-(4-Bromo-2-formylphenoxy)-benzonitrile C₁₄H₈BrNO₂ 302.12 Br (4), -O-C₆H₃(CHO) (2), -CN N/A N/A Polymer/pharmaceutical precursors
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) C₁₀H₁₄BrNO₂ 276.13 Br (4), OMe (2,5), -NH₂CH₂CH₂ N/A N/A Psychoactive research compound
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile C₁₄H₁₁BrN₂O 303.16 Br (5), -OH (2), -NH-CH₂-Ph-CN N/A N/A Kinase inhibitor candidates

*Hypothetical values inferred from structural analogs.

Key Observations

Substituent Effects: Cyclopropoxy vs. Methoxy/Chloro: The cyclopropoxy group in the target compound is bulkier than methoxy (2C-B) or chloro (4-Bromo-2-chlorobenzonitrile), likely reducing crystallinity and melting point compared to chlorinated analogs (e.g., mp 67–68°C for 4-Bromo-2-chlorobenzonitrile) . Its strained cyclopropane ring may enhance reactivity in ring-opening reactions. Bromine Position: Para-bromine (as in the target compound and 2C-B) stabilizes the aromatic ring via electron-withdrawing effects, whereas meta-bromine (e.g., 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile) alters electronic distribution for hydrogen bonding .

Physicochemical Properties: Molecular Weight: The target compound’s MW (~238.1) is intermediate between smaller analogs like 4-Bromo-2-chlorobenzonitrile (216.46) and bulkier derivatives like 4-(4-Bromo-2-formylphenoxy)-benzonitrile (302.12) . Boiling Point: Linear analogs with halogens (e.g., 4-Bromo-2-chlorobenzonitrile, bp 142–143°C) suggest the target compound may have a similar range, though cyclopropoxy’s lower polarity could reduce bp slightly .

Applications: Pharmaceutical Intermediates: The nitrile group enables transformations into amines or carboxylic acids, making the target compound a candidate for kinase inhibitors (cf. 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile) . Agrochemicals: Brominated benzonitriles are precursors in herbicide synthesis; the cyclopropoxy group may enhance lipid solubility for improved bioavailability .

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